Meglutol

概要

準備方法

合成経路および反応条件: メグルتولは、3-ヒドロキシ-3-メチルグルタル酸ラクトンの酸化によって合成することができます。 反応には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が、制御された条件下で使用されます . この反応は通常、酸化プロセスを促進するために酸性または塩基性媒体を必要とします。

工業生産方法: メグルトルの工業生産は、同様の酸化剤を用いた大規模酸化反応を含みます。 このプロセスは、収率と純度が最適化されており、通常、最終生成物を得るために、再結晶やクロマトグラフィーなどの精製ステップが複数回行われます .

反応の種類:

酸化: メグルトルは酸化反応を受けて、様々な誘導体を形成します。

一般的な試薬と条件:

生成される主要な生成物:

酸化: メグルトルの様々な酸化誘導体.

還元: 官能基が変化したメグルトルの還元形.

置換: 新しい官能基を持つ置換メグルトル誘導体.

科学的研究の応用

Biological Functions and Mechanisms

Meglutol functions primarily as an antilipemic agent , which means it helps lower lipid levels in the blood. It operates by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase , a key player in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol, triglycerides, and other lipid components in serum .

Nutritional Applications

Recent studies have highlighted the presence of this compound in various foods, particularly fermented products like tempeh. The compound has been identified as a significant bioactive metabolite that can contribute to health benefits.

Case Study: Tempeh

- A study found that tempeh contains high concentrations of this compound (21.8 ± 4.6 mg/100 g) and demonstrated a significant association between plasma this compound levels and lower LDL cholesterol in Hispanic adult cohorts . This suggests potential applications for dietary strategies aimed at managing cholesterol levels through food sources rich in this compound.

Pharmacological Applications

This compound has been investigated for its pharmacological properties beyond lipid regulation. Its effects on glucose metabolism and potential hypoglycemic action have been noted, indicating its role in managing diabetes-related conditions.

Hypoglycemic Effects

- Studies have shown that this compound can induce hypoglycemia, making it a candidate for further research into its use as a therapeutic agent for diabetes management .

Antimicrobial Properties

Emerging research has identified antimicrobial activities associated with this compound. It has been found in extracts from fungus-farming termites, suggesting its potential role in natural antibiotic applications.

Case Study: Fungus-Farming Termites

- In one study, extracts containing this compound demonstrated notable antibiotic activity against various bacterial strains, indicating its potential use in developing natural antimicrobial agents .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

メグルトルは、酢酸からヒドロキシメチルグルタリル補酵素Aへの変換に関与する酵素的ステップを阻害することで、脂質低下作用を発揮します。 コレステロール生合成の律速酵素であるヒドロキシメチルグルタリル補酵素Aレダクターゼの活性を阻害します . この阻害により、コレステロール合成が減少するとともに、体内の脂質レベルが全体的に低下します .

類似化合物との比較

メグルトルは、ヒドロキシメチルグルタリル補酵素Aレダクターゼを特異的に阻害するという点でユニークであり、他の脂質低下剤とは異なります。 類似の化合物には、以下のものがあります。

メバロン酸: コレステロール生合成経路に関与する別の化合物.

スタチン: ヒドロキシメチルグルタリル補酵素Aレダクターゼを阻害する薬剤のクラスですが、化学構造と効力が異なります.

フィブラート: コレステロールではなく、主にトリグリセリドを標的にする脂質低下剤.

メグルトルの独特の作用機序と、特定の植物に自然に存在するという点は、研究と治療の両方の用途に役立つ化合物となっています .

生物活性

Meglutol, chemically known as 3-hydroxy-3-methylglutaric acid (HMGA), is an antilipemic agent recognized for its ability to lower cholesterol, triglycerides, and serum beta-lipoproteins. It functions primarily by inhibiting hydroxymethylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications in managing hyperlipidemia and associated metabolic disorders.

This compound acts as a competitive inhibitor of HMGCR, thereby reducing cholesterol synthesis both in vitro and in vivo. Its biological activity extends to lowering bile cholesterol supersaturation and hypercholesterolemia, as demonstrated in studies involving hamster models. The inhibition of HMGCR leads to decreased levels of cholesterol and triglycerides, which are critical factors in cardiovascular health.

Key Mechanisms:

- Inhibition of HMGCR : Reduces the conversion of acetyl-CoA to mevalonate, a precursor in cholesterol synthesis.

- Reduction of Lipid Levels : Lowers serum levels of cholesterol and triglycerides.

- Antioxidant Effects : Although primarily an antilipemic agent, HMGA has been shown to induce oxidative stress under certain conditions, which may have implications for its overall biological activity.

In Vivo Studies

Research has indicated that this compound significantly reduces lipid levels in animal models. A study involving female Golden Syrian hamsters demonstrated that administration of HMGA (100 mg/kg body weight per day) over ten weeks resulted in a marked reduction in both bile cholesterol supersaturation and hypercholesterolemia when compared to control groups .

In Vitro Studies

In vitro experiments have shown that this compound can induce lipid peroxidation and decrease glutathione (GSH) levels in rat heart supernatants, suggesting that it may promote oxidative stress under certain conditions . This oxidative damage is characterized by increased levels of thiobarbituric acid-reactive substances (TBA-RS) and protein oxidative damage.

Case Studies

- Epidemiological Studies : Research has linked higher plasma levels of this compound with lower low-density lipoprotein cholesterol (LDL-C) levels in metabolically compromised patients. This suggests a potential role for this compound as a biomarker or therapeutic target in lipid metabolism disorders .

- Food Metabolomics : A multidisciplinary study highlighted this compound's presence as a significant bioactive metabolite in tempeh, an Indonesian fermented food. The study utilized advanced analytical techniques (GC-MS, LC-MS) to identify its effects on LDL-C levels, indicating its potential as a dietary intervention for cholesterol management .

Table 1: Effects of this compound on Lipid Profiles

| Study Type | Model | Dosage | Outcome |

|---|---|---|---|

| In Vivo | Golden Syrian Hamsters | 100 mg/kg/day | Reduced bile cholesterol supersaturation |

| In Vitro | Rat Heart Supernatants | 5 mM | Induced lipid peroxidation |

| Epidemiological | Human Cohorts | - | Higher plasma this compound correlated with lower LDL-C |

Table 2: Oxidative Stress Parameters Induced by this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| TBA-RS Levels | Baseline | Increased |

| GSH Concentration | Baseline | Decreased |

| Protein Carbonyl Content | Baseline | Increased |

特性

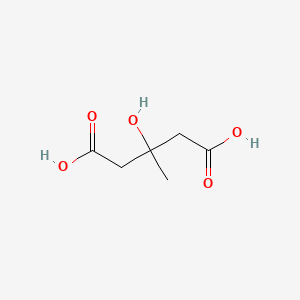

IUPAC Name |

3-hydroxy-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAOTPXWNWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198304 | |

| Record name | Meglutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-49-1 | |

| Record name | 3-Hydroxy-3-methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglutol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGLUTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 503-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meglutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglutol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA99KCD53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 °C | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of meglutol in plants?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, has been identified as a constituent in various plants. Notably, it's found in Anthyllis vulneraria L., commonly known as kidney vetch. [] In this plant, this compound plays a role in acylating flavonoids, contributing to the complex phytochemical profile of the plant. []

Q2: How does this compound relate to cholesterol biosynthesis?

A2: this compound is a structural analog of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate in the mevalonate pathway responsible for cholesterol biosynthesis. [] Researchers have synthesized phosphonic analogs of this compound, exploring their potential as cholesterol-lowering agents by potentially inhibiting enzymes in this pathway. []

Q3: Has this compound been investigated for potential antitumor activity?

A3: Yes, research suggests that ethanolic extracts of Viscum album L. (European mistletoe), which contain this compound, exhibit antitumor activity. [] Specifically, in vitro studies using MDA-MB-231 cancer cells revealed that summer-harvested extracts containing this compound significantly reduced tumor viability, possibly by interfering with the glycolytic pathway of cancer cells. []

Q4: What analytical techniques are used to identify and quantify this compound in plant extracts?

A4: Several advanced analytical methods are employed to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is utilized to analyze this compound after hydrolysis and derivatization steps. [] Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MSn) are employed for more detailed structural characterization, particularly when investigating this compound-containing compounds like saponins. []

Q5: Are there any known structural similarities between the human insulin-receptor gene promoter and this compound?

A5: While this compound itself does not directly interact with the human insulin-receptor gene, the promoter region of this gene shares structural features with the promoter of the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) gene. [] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which utilizes HMG-CoA, a compound structurally similar to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。